molecular formula C18H14FN5OS B11512339 N-(4-Fluorophenyl)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide

N-(4-Fluorophenyl)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide

Cat. No.: B11512339
M. Wt: 367.4 g/mol
InChI Key: UIJPCVQQKBYALG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Fluorophenyl)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a fluorophenyl group, a triazinoindole moiety, and a sulfanylacetamide linkage, which collectively contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazinoindole core, followed by the introduction of the fluorophenyl group and the sulfanylacetamide linkage. Common reagents used in these reactions include fluorobenzene derivatives, triazinoindole precursors, and thiol-based compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of fluorophenyl derivatives.

Scientific Research Applications

N-(4-Fluorophenyl)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, while the triazinoindole moiety can modulate its biological activity. The sulfanylacetamide linkage may also play a role in the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide
  • N-(4-Bromophenyl)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide
  • N-(4-Methylphenyl)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide

Uniqueness

N-(4-Fluorophenyl)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H14FN5OS

Molecular Weight

367.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H14FN5OS/c1-24-14-5-3-2-4-13(14)16-17(24)21-18(23-22-16)26-10-15(25)20-12-8-6-11(19)7-9-12/h2-9H,10H2,1H3,(H,20,25)

InChI Key

UIJPCVQQKBYALG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.